molecular formula C11H10BrN B8386527 6-(1-Bromoethyl)-quinoline

6-(1-Bromoethyl)-quinoline

Cat. No.: B8386527
M. Wt: 236.11 g/mol
InChI Key: OJRNQPVTMQEBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Bromoethyl)-quinoline is a brominated quinoline derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 6-position of the quinoline ring. The quinoline core consists of a fused benzene and pyridine ring system, which is frequently modified to enhance pharmacological or material properties. The bromoethyl group introduces steric bulk and electrophilic reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science.

For instance, 6-bromo-4-chloroquinoline () is prepared by refluxing 3-(difluoromethyl)aniline with 6-bromo-4-chloroquinoline in the presence of Hünig's base, achieving an 83% yield . Similarly, bromomethylquinoline derivatives (e.g., 6-(bromomethyl)-2-methylquinoline) are synthesized through bromination or substitution reactions under controlled conditions .

Properties: Brominated quinolines generally exhibit moderate to high reactivity due to the electron-withdrawing bromine atom, which facilitates nucleophilic substitutions. Safety data for similar compounds, such as 6-(bromomethyl)quinoline (CAS 101279-39-4), indicate hazards like skin corrosion (H314) and require storage under inert atmospheres at 2–8°C .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-(1-bromoethyl)quinoline

InChI

InChI=1S/C11H10BrN/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3

InChI Key

OJRNQPVTMQEBID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline ring significantly influence biological and physicochemical properties:

Compound Substituent Position Key Feature Impact
6-(1-Bromoethyl)-quinoline 6-position Bromoethyl (-CH₂CH₂Br) Enhances electrophilicity; potential for cross-coupling reactions .
6-Aroylquinoline (B014) 6-position Aroyl (Ar-C=O) High anti-proliferative activity (IC₅₀ = 24.4 nM) against cancer cells .
7-Ethoxyquinoline 7-position Ethoxy (-OCH₂CH₃) Higher TRPV4 inhibition potency compared to methoxy analogs .
4-Chloroquinoline 4-position Chlorine (-Cl) Common in antimalarials (e.g., chloroquine); modulates π-stacking .
  • Electronic Effects: Bromine’s electron-withdrawing nature increases the quinoline ring’s electrophilicity, facilitating interactions with biological targets like DNA or enzymes. In contrast, electron-donating groups (e.g., ethoxy) enhance binding affinity to ion channels like TRPV4 .
Anticancer Activity

Bromoalkylquinolines and related derivatives exhibit varied mechanisms of action:

Compound Mechanism IC₅₀ (Cancer Cells) Selectivity
6-(1-Bromoethyl)-quinoline DNA intercalation (presumed) Not reported Likely similar to benzoquinoline derivatives .
6-Aroylquinoline (B014) Topoisomerase II inhibition 24.4 nM Selective cytotoxicity against NSCLC cells .
Quinolinesulfonamides CYP450 inhibition; LDHA/PKM2 modulation 0.07–0.50 µM High specificity for breast cancer cells .
  • Key Finding: 6-Aroylquinoline (B014) outperforms bromoethyl analogs in potency, likely due to its aroyl group enabling stronger DNA intercalation and enzyme interactions .
TRPV4 Channel Modulation

Bromo-substituted quinolines are tolerated in TRPV4 blockers but show position-dependent efficacy:

  • 6-Bromo and 7-bromo substitutions maintain rat TRPV4 potency but are less active in human assays compared to ethoxy derivatives .

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction efficiency, reduce side products, and improve scalability .
  • Monitor reaction progress via 1H NMR to adjust stoichiometry and temperature in real-time, as demonstrated in Knorr synthesis optimizations .

Which spectroscopic techniques are most effective for characterizing 6-(1-Bromoethyl)-quinoline, and what key spectral features should researchers analyze?

Basic
Key techniques include:

  • ESI-MS : Detect isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets) to confirm molecular weight. For example, a [M – OCH₃]+ peak at m/z 364.1275 (Br⁷⁹) and 366.0756 (Br⁸¹) aligns with brominated quinoline derivatives .
  • NMR : Analyze ¹H and ¹³C spectra for substituent effects. In 6-bromo-2-chloro-4-methylquinoline, the quinoline ring protons resonate at δ 7.5–8.5 ppm, while methyl groups appear near δ 2.5 ppm .

Q. Critical Features :

  • Coupling constants (e.g., aromatic J values) to confirm substitution patterns.
  • Isotopic splitting in mass spectra to verify bromine presence.

How can researchers employ continuous flow reactor systems to improve the scalability and efficiency of 6-(1-Bromoethyl)-quinoline synthesis?

Advanced
Continuous flow reactors offer:

  • Enhanced Mixing : Reduces localized hot spots, improving yield in exothermic bromination reactions .
  • Automated Control : Enables precise regulation of residence time and temperature, critical for multi-step syntheses.

Q. Methodological Steps :

Optimize parameters (flow rate, temperature) in small-scale trials.

Scale linearly while monitoring product purity via HPLC or GC-MS .

Compare yields with batch reactions to validate efficiency gains .

What strategies are recommended for elucidating the bromination mechanism in the synthesis of 6-(1-Bromoethyl)-quinoline derivatives?

Advanced
Mechanistic studies require:

  • Isotopic Labeling : Use deuterated solvents or ⁸¹Br isotopes to track reaction pathways .
  • Computational Modeling : DFT calculations to assess transition states and regioselectivity. For example, bromine’s electrophilic attack at the quinoline C6 position is favored due to electron-deficient aromatic rings .

Q. Experimental Validation :

  • Trap intermediates (e.g., bromonium ions) using low-temperature NMR .

In designing structure-activity relationship (SAR) studies for brominated quinolines, what substituent positions and electronic effects should be prioritized?

Advanced
Focus on:

  • Positional Effects : Bromine at C6 enhances antimicrobial activity, as seen in 8-(Bromoacetyl)quinoline hydrobromide .
  • Electronic Modulation : Electron-withdrawing groups (e.g., -CF₃ at C2) increase electrophilicity, enhancing interactions with biological targets like kinase enzymes .

Q. SAR Workflow :

Synthesize derivatives with systematic substitutions (e.g., C3 chloromethyl vs. C6 bromoethyl).

Test bioactivity in in vitro assays (e.g., MIC for antimicrobial studies).

Correlate electronic parameters (Hammett constants) with activity trends .

When encountering discrepancies in ESI-MS or NMR data for brominated quinolines, what analytical approaches can confirm structural integrity?

Advanced
For Spectral Contradictions :

  • High-Resolution MS (HRMS) : Resolve isotopic clusters to distinguish between bromine (Br⁷⁹/Br⁸¹) and other halogens .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments. For example, NOESY can differentiate ortho vs. para substituents in quinoline rings .

Q. Case Study :

  • In 6-bromo-2-methylbenzoquinoline, misassigned aromatic protons were corrected using ¹³C-¹H correlation spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.